Cas no 1493991-07-3 (3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide)

3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonamide is a halogenated nitrobenzene derivative featuring a sulfonamide functional group, making it a versatile intermediate in organic synthesis. Its distinct substitution pattern—bromo, fluoro, and nitro groups—enhances reactivity for selective transformations, particularly in cross-coupling reactions and nucleophilic aromatic substitutions. The sulfonamide moiety offers potential for further derivatization, broadening its utility in medicinal chemistry and materials science. This compound’s well-defined structure and high purity make it suitable for precision applications in pharmaceutical and agrochemical research. Its stability under standard conditions ensures reliable handling and storage, while its reactivity profile supports diverse synthetic pathways.
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide structure
1493991-07-3 structure
Product name:3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide
CAS No:1493991-07-3
MF:C6H4BrFN2O4S
Molecular Weight:299.074362754822
MDL:MFCD21249811
CID:4792966
PubChem ID:65517906

3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-bromo-2-fluoro-5-nitrobenzenesulfonamide
    • 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide
    • MDL: MFCD21249811
    • インチ: 1S/C6H4BrFN2O4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H,(H2,9,13,14)
    • InChIKey: WXLXZUIJNRHJEV-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1F)S(N)(=O)=O)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 351
  • トポロジー分子極性表面積: 114
  • XLogP3: 1.1

3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-277965-10.0g
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide
1493991-07-3 95.0%
10.0g
$2085.0 2025-03-19
Enamine
EN300-277965-5g
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide
1493991-07-3
5g
$1406.0 2023-09-09
Alichem
A013021821-1g
3-Bromo-2-fluoro-5-nitrobenzenesulfonamide
1493991-07-3 97%
1g
1,519.80 USD 2021-05-31
Enamine
EN300-277965-0.25g
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide
1493991-07-3 95.0%
0.25g
$447.0 2025-03-19
Enamine
EN300-277965-0.1g
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide
1493991-07-3 95.0%
0.1g
$427.0 2025-03-19
Enamine
EN300-277965-2.5g
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide
1493991-07-3 95.0%
2.5g
$949.0 2025-03-19
Enamine
EN300-277965-0.5g
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide
1493991-07-3 95.0%
0.5g
$465.0 2025-03-19
Enamine
EN300-277965-1.0g
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide
1493991-07-3 95.0%
1.0g
$485.0 2025-03-19
Alichem
A013021821-500mg
3-Bromo-2-fluoro-5-nitrobenzenesulfonamide
1493991-07-3 97%
500mg
823.15 USD 2021-05-31
Enamine
EN300-277965-1g
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide
1493991-07-3
1g
$485.0 2023-09-09

3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide 関連文献

3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamideに関する追加情報

3-Bromo-2-Fluoro-5-Nitrobenzene-1-Sulfonamide: A Comprehensive Overview

3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonamide (CAS No. 1493991-07-3) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a bromine atom at position 3, a fluorine atom at position 2, a nitro group at position 5, and a sulfonamide group at position 1 of the benzene ring. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various research and industrial purposes.

The synthesis of 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide involves a series of carefully controlled reactions. The starting material is typically a brominated benzene derivative, which undergoes fluorination, nitration, and sulfonation steps to introduce the desired substituents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions and minimize by-products.

The chemical properties of 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide are heavily influenced by its functional groups. The sulfonamide group is known for its strong electron-withdrawing effects, which enhance the electrophilic nature of the benzene ring. This makes the compound highly reactive towards nucleophilic aromatic substitution reactions. The presence of the nitro group further increases the ring's electron deficiency, while the bromine and fluorine atoms contribute to both electronic and steric effects. These properties make 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide an excellent candidate for use as an intermediate in the synthesis of complex heterocyclic compounds.

Recent studies have highlighted the potential of 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide in drug discovery. Its unique structure allows for the exploration of various pharmacophores, which are essential for designing bioactive molecules. For example, researchers have investigated its role as a building block in the development of kinase inhibitors and other therapeutic agents. The compound's ability to modulate enzyme activity through specific interactions has been demonstrated in several in vitro assays.

In addition to its role in drug discovery, 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide has found applications in agrochemicals. Its ability to act as a precursor for herbicides and fungicides has been explored in recent agricultural research. The compound's stability under various environmental conditions makes it suitable for use in formulations that require prolonged shelf life and efficacy.

The environmental impact of 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide has also been a topic of interest among scientists. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its breakdown. However, further research is needed to fully understand its fate in different ecosystems and to develop strategies for minimizing its environmental footprint.

From a materials science perspective, 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide has been utilized as a precursor for advanced polymers and coatings. Its ability to form stable bonds with other monomers makes it ideal for applications requiring high thermal stability and mechanical strength. Recent advancements in polymer chemistry have enabled the incorporation of this compound into materials used in aerospace and electronics industries.

In conclusion, 3-bromo-2-fluoro

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